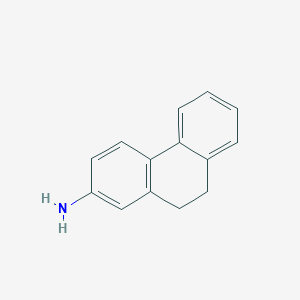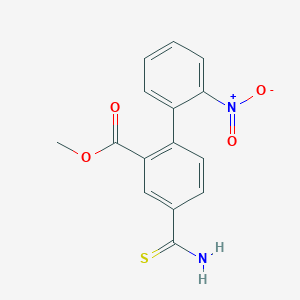
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene is an organic compound with a complex structure that includes bromine, chlorine, sulfur, and methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene typically involves multiple steps. One common method includes the bromination of 2-(4-chloro-phenylsulfanyl)-5-methyl-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Substitution: Products include 2-(4-chloro-phenylsulfanyl)-5-methyl-phenol, 2-(4-chloro-phenylsulfanyl)-5-methyl-aniline, etc.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated derivatives.
Applications De Recherche Scientifique
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular components such as proteins or DNA, leading to changes in cellular functions. The presence of halogen and sulfur atoms in the molecule allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
2-Bromo-1-(4-chlorophenylsulfanyl)-4-methylbenzene can be compared with other similar compounds such as:
1-Bromo-2-(4-chloro-phenylsulfanyl)-benzene: Lacks the methyl group, which may affect its reactivity and applications.
1-Bromo-2-(4-methyl-phenylsulfanyl)-5-chloro-benzene: The position of the chlorine and methyl groups is swapped, leading to different chemical properties.
2-(4-Chloro-phenylsulfanyl)-5-methyl-benzene:
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H10BrClS |
|---|---|
Poids moléculaire |
313.64 g/mol |
Nom IUPAC |
2-bromo-1-(4-chlorophenyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C13H10BrClS/c1-9-2-7-13(12(14)8-9)16-11-5-3-10(15)4-6-11/h2-8H,1H3 |
Clé InChI |
LZYPBRAXFIKDDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Adamantane-1-carboxylic acid[6-methanesulfonyl-3-(2-methoxyethyl)-3H-benzothiazol-2-ylidene]-amide](/img/structure/B8374244.png)
![2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol](/img/structure/B8374252.png)






![Acetic acid [3,3-difluoro-3-(4-fluorophenyl)propyl] ester](/img/structure/B8374298.png)
